molecular formula C16H16BrNO2 B5654298 2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide

2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B5654298
M. Wt: 334.21 g/mol
InChI Key: ANIMLSYEVJVMRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired compound. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol via alkylation and nitration shows the complexity and precision required in chemical synthesis processes. This particular synthesis involves optimizing conditions such as molar ratios and temperature to achieve high yields (Zhang Da-yang, 2004)[https://consensus.app/papers/synthesis-n44bromobutoxy2nitrophenylacetamide-dayang/bc7eea8bfc9b542ea2919f0d966bf390/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic techniques such as IR, MS, and NMR. For instance, the structure and molecular docking analysis of an anticancer drug derived from this class was elucidated using HNMR, LC-MS, and crystalline structure analysis (G. Sharma et al., 2018)[https://consensus.app/papers/synthesis-structure-docking-analysis-drug-sharma/46a966294c16586c9c5f3b5245d882b6/?utm_source=chatgpt]. Such analyses provide detailed insights into the molecular geometry, functional groups, and potential interaction sites of these compounds.

Chemical Reactions and Properties

The chemical properties of these compounds, including reactivity and potential chemical transformations, are influenced by their functional groups. For instance, the introduction of bromophenoxy and dimethylphenyl groups can significantly affect the compound's reactivity towards nucleophiles and electrophiles, as well as its stability and solubility in different solvents. The synthesis of N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide illustrates the diversity of chemical reactions that can be employed to introduce specific functional groups into the molecule (W. Ding et al., 2006)[https://consensus.app/papers/n26dimethylphenyl2234fluorophenyl124oxadiazol5ylphenoxyacetamide-ding/e2417f397d52573095dd7a33ea0ce984/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined experimentally and can be influenced by the compound's molecular structure. For example, the synthesis and characterization of 2-(2-Formylphenoxy)acetamide revealed its crystal structure and physical properties through X-ray diffraction analysis (S. Geetha et al., 2023)[https://consensus.app/papers/synthesis-crystal-structure-spectroscopic-geetha/b0270a9cb7245750bed52b5ba89b1331/?utm_source=chatgpt].

properties

IUPAC Name

2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-7-12(2)9-13(8-11)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIMLSYEVJVMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(3,5-dimethylphenyl)acetamide

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